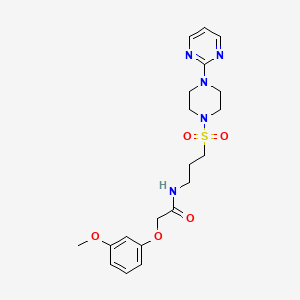

2-(3-methoxyphenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring a 3-methoxyphenoxy moiety, a sulfonylpropyl linker, and a pyrimidin-2-yl-piperazine group. The methoxyphenoxy group is a common pharmacophore in medicinal chemistry, often associated with enhanced bioavailability and receptor binding.

Synthetic routes for analogous compounds (e.g., Example 69 in ) involve nucleophilic substitution reactions between chloropyrimidine intermediates and piperazine derivatives, followed by coupling with acetamide precursors.

Properties

IUPAC Name |

2-(3-methoxyphenoxy)-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O5S/c1-29-17-5-2-6-18(15-17)30-16-19(26)21-9-4-14-31(27,28)25-12-10-24(11-13-25)20-22-7-3-8-23-20/h2-3,5-8,15H,4,9-14,16H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITNMMYORIPMGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several acetamide derivatives reported in patents and synthetic studies. Below is a comparative analysis:

Structural and Functional Comparison

Key Observations

Piperazine/Pyrimidine Core: The target compound and Example 72/69 share a pyrimidine-piperazine scaffold, critical for ATP-binding site interactions in kinases. However, the target compound substitutes pyrimidin-2-yl on piperazine, whereas Example 72 uses pyridin-4-ylamino, which may alter selectivity .

Acetamide Modifications: The target compound’s 3-methoxyphenoxy group contrasts with Example 69’s unsubstituted phenoxy, which could influence metabolic stability and receptor affinity .

Synthetic Efficiency :

- Yields for analogous compounds vary significantly (36.4–65%), likely due to steric and electronic effects of substituents. The sulfonylpropyl linker in the target compound may complicate synthesis compared to simpler propyl chains .

Biological Activity: While direct data for the target compound is unavailable, structurally related compounds (e.g., Example 72) are implicated in kinase inhibition. The methoxyphenoxy group may confer antioxidant or anti-inflammatory properties, as seen in similar phenolic derivatives .

Research Findings and Implications

- Pharmacokinetics : The sulfonyl group in the target compound may reduce first-pass metabolism compared to methylthio or acetylated analogs (e.g., compounds in ) .

- Structure-Activity Relationships (SAR) :

- Therapeutic Potential: The compound’s dual functionality (piperazine-sulfonyl and methoxyphenoxy) positions it as a candidate for dual-target kinase inhibitors or neuroprotective agents.

Q & A

What synthetic routes are recommended for preparing 2-(3-methoxyphenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1 : Substitution reactions under alkaline conditions to introduce the methoxyphenoxy group (e.g., using 3-methoxyphenol with a nitro/fluoro precursor) .

- Step 2 : Reduction of nitro intermediates to amines using iron powder or catalytic hydrogenation under acidic conditions .

- Step 3 : Sulfonylation of the piperazine moiety using sulfonyl chlorides, requiring inert atmospheres (N₂/Ar) and temperature control (60–80°C) .

- Step 4 : Acetamide formation via condensation with cyanoacetic acid or activated esters, using condensing agents like DCC (dicyclohexylcarbodiimide) .

Optimization : Purification via column chromatography or recrystallization is critical to isolate high-purity intermediates .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy, sulfonyl, and acetamide groups) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹) .

How can computational methods optimize reaction pathways for this compound?

Advanced Strategy:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction transition states and predict activation energies for sulfonylation or condensation steps .

- Reaction Path Search : Employ algorithms (e.g., AFIR or GRRM) to identify low-energy pathways and avoid side reactions .

- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational models to refine predictions iteratively .

What strategies resolve contradictions in reported biological activity data across studies?

Advanced Analysis:

- Assay Standardization : Cross-validate results using multiple assays (e.g., enzymatic inhibition vs. cell-based viability) and standardized protocols .

- Dose-Response Curves : Ensure activity is concentration-dependent and not an artifact of cytotoxicity .

- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to biological targets .

How to design structure-activity relationship (SAR) studies focusing on the piperazine sulfonyl group?

Advanced Design:

- Systematic Substitution : Replace the pyrimidin-2-yl group on piperazine with analogs (e.g., pyridinyl, quinoxalinyl) to assess impact on target affinity .

- Bioisosteric Replacement : Test sulfonyl vs. carbonyl or phosphoryl groups to optimize pharmacokinetics .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to rationalize SAR findings .

What are common impurities formed during synthesis, and how are they mitigated?

Methodological Answer:

- By-Products : Incomplete sulfonylation (e.g., mono-sulfonylated intermediates) or oxidation of methoxy groups .

- Mitigation : Monitor reactions via thin-layer chromatography (TLC) and optimize stoichiometry (e.g., excess sulfonyl chloride) .

- Purification : Use preparative HPLC or gradient elution in column chromatography to remove polar/non-polar impurities .

How can metabolic stability be assessed for this compound in preclinical studies?

Advanced Methodology:

- In Vitro Assays : Incubate with liver microsomes or hepatocytes to measure half-life (t½) and identify metabolic hotspots (e.g., demethylation of methoxy groups) .

- Structural Modifications : Introduce fluorine atoms or methyl groups to block cytochrome P450-mediated oxidation .

- LC-MS/MS : Quantify metabolites and correlate stability with structural features .

What solvent systems are optimal for its synthesis and crystallization?

Methodological Answer:

- Polar Aprotic Solvents : DMF or DMSO for sulfonylation/condensation due to high solubility of intermediates .

- Crystallization : Use ethanol/water mixtures or ethyl acetate/hexane for high-yield recrystallization .

- Solubility Screening : Perform Hansen solubility parameter analysis to identify ideal solvents for scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.